Ortho-Fluorine vs. Para-Fluorine: Predicted Impact on hERG Selectivity Based on Class-Level SAR
The target compound bears an ortho-fluorobenzyl group, whereas the most extensively characterized N-type calcium channel blocker in the class, Compound 16, utilizes a para-substituted benzyl moiety. SAR data from the trimethoxybenzyl-piperazine series demonstrates that subtle changes to the N-benzyl substituent profoundly affect hERG selectivity: Compound 16 achieved ~120-fold selectivity over hERG and ~3,600-fold over L-type channels, while the first-generation lead NP078585 (which features a bis(4-fluorophenyl)hexyl group) showed substantial hERG inhibition [1]. Ortho-fluorine substitution is predicted by class-level SAR to further modulate the hERG interaction surface due to altered electron density on the adjacent piperazine nitrogen, but direct comparative data for the target compound are not yet published . This represents a critical data gap that must be closed by prospective head-to-head profiling.
| Evidence Dimension | hERG selectivity (fold over N-type Caᵥ2.2) |
|---|---|
| Target Compound Data | Not yet determined experimentally for 1-[(2-fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
| Comparator Or Baseline | Compound 16 (para-substituted analog): ~120-fold hERG selectivity; NP078585 (first-generation lead): substantial hERG inhibition (quantitative fold not reported but described as a key liability) |
| Quantified Difference | N/A (data unavailable for target; class-level SAR predicts ortho-fluorine will alter hERG selectivity relative to para-fluorine) |
| Conditions | In vitro patch-clamp electrophysiology on recombinant hERG and Caᵥ2.2 channels; data from Bioorg. Med. Chem. Lett. 2012 |
Why This Matters
hERG liability is a leading cause of drug candidate attrition; knowing whether the ortho-fluoro isomer improves or worsens the hERG window relative to the para-fluoro comparator is essential for triaging this compound in pain or CNS programs.
- [1] Hassan Pajouhesh et al. Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012, 22(12), 4153-4158. PMID: 22579422. View Source
